molecular formula C17H14N4O2 B15110952 Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- CAS No. 89450-91-9

Anthranilic acid, N-(2-anilino-4-pyrimidinyl)-

Cat. No.: B15110952
CAS No.: 89450-91-9
M. Wt: 306.32 g/mol
InChI Key: POORMKCKTPLEDJ-UHFFFAOYSA-N
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Description

Anthranilic acid (2-aminobenzoic acid) derivatives are pharmacologically significant due to their structural versatility and bioactivity. The compound N-(2-anilino-4-pyrimidinyl)anthranilic acid features an anthranilic acid core substituted with a 2-anilino-4-pyrimidinyl group. Pyrimidine-containing anthranilic acid derivatives are often explored for their role in targeting enzymes (e.g., cyclooxygenase, IDO) and receptors involved in inflammation, cancer, and immune modulation . The pyrimidine ring enhances molecular interactions through hydrogen bonding and π-π stacking, which can improve binding affinity in therapeutic contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89450-91-9

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-[(2-anilinopyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-8-4-5-9-14(13)20-15-10-11-18-17(21-15)19-12-6-2-1-3-7-12/h1-11H,(H,22,23)(H2,18,19,20,21)

InChI Key

POORMKCKTPLEDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- typically involves the reaction of anthranilic acid with 2-anilino-4-pyrimidine under specific conditions. The reaction often requires a catalyst and is conducted in an organic solvent such as ethanol or methanol. The process may involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is primarily synthesized through nucleophilic substitution between anthranilic acid and 2-anilino-4-pyrimidine derivatives. Alternative pathways include:

  • Cyclocondensation with urea or thiourea under basic conditions to form pyrimidine-linked products .

  • Acylation using acetic anhydride or acetyl chloride to generate N-acetyl intermediates, critical for subsequent quinazolone formation .

A representative synthesis involves refluxing N-acetylanthranilic acid with 2-anilino-4-pyrimidine in heptane, followed by azeotropic distillation to remove excess acetic anhydride .

Cyclization Reactions

Microwave-assisted cyclization enables rapid formation of fused heterocycles. For example:

  • Reaction with hydrazine hydrate yields pyrazoline derivatives (e.g., 4a–l ) at 60–90°C .

  • Condensation with thiourea produces pyrimidinone derivatives (e.g., 4p ) in methanol under reflux .

Table 1: Cyclization Reaction Conditions

ReactantConditionsProductYield (%)
Hydrazine hydrateEthanol, reflux (6 h)Pyrazoline derivatives54–72
ThioureaMethanol/KOH, reflux (9 h)Pyrimidinone derivatives65–78

Cross-Coupling Reactions

Copper-catalyzed amination of 2-chlorobenzoic acids with anilines achieves N-aryl anthranilic acids in yields up to 99% . Key features:

  • Tolerance for electron-rich/deficient substrates.

  • Compatibility with sterically hindered anilines (e.g., 2,6-dimethylaniline) .

Reduction of Nitro Intermediates

Nitro-substituted precursors undergo palladium-mediated reduction to amines (e.g., 14a–l ) using hydrogen gas or ammonium formate .

Oxidation and Halogenation

Halogenation with bromine or chlorine in the presence of oxidizing agents (e.g., H₂O₂) introduces halogens at specific positions, enabling further functionalization .

Comparative Reactivity

Table 2: Reactivity Comparison with Analogues

CompoundKey ReactionUnique Feature
Quinazoline derivativesFriedel-Crafts cyclizationFused benzene-pyrimidine systems
N-(2-Trifluoromethylpyridin-4-yl)SNAr with aminesEnhanced lipophilicity
Pyrazoline-linked anthranilic acidCycloaddition with chalconesDNA-binding activity

Stability and Reaction Optimization

Critical factors for high-yield synthesis include:

  • Azeotropic distillation to remove acetic anhydride residues .

  • Microwave irradiation for reduced reaction times (e.g., 10 min vs. 1 h under conventional heating) .

Scientific Research Applications

Anthranilic acid derivatives, including N-(2-anilino-4-pyrimidinyl) anthranilic acid, possess diverse applications, particularly in medicinal chemistry, owing to their anticancer and growth inhibitory properties .

Anticancer Agent
Anthranilic acid derivatives are potential anticancer agents . These derivatives exhibit in vitro anticancer activity against human cell lines derived from various cancer types, including colon, leukemia, prostate, ovarian, oral, lung, cervix, CNS, melanoma, and breast cancer . Specific compounds like 8a to 8e demonstrate significant cell growth inhibition against human tumor cell lines .

Synthesis and Cytotoxic Activity
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and its ester and amide derivatives have been synthesized and evaluated for in vitro cytotoxic activity against human cancer cells . Ester derivatives exhibit potent growth inhibitory activity at nanomolar concentrations, while N-anthraniloylglycinate demonstrates moderate inhibitory activity in full panel cancer cell line screening .

Kinase Inhibitors
Anthranilic acids and their derivatives are used as building blocks to prepare compounds with biochemical activity as small molecule kinase inhibitors . These compounds have been tested against kinases including EGFR, Abl, Akt, and Aurora B .

Mechanism of Action

The mechanism of action of Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Comparative Analysis of Anthranilic Acid Derivatives

Compound Name Structure Key Features Biological Activity Applications References
N-(2-Anilino-4-pyrimidinyl)anthranilic acid Anthranilic acid linked to 2-anilino-4-pyrimidinyl group Pyrimidine ring enhances binding to heterocycle-recognizing enzymes; potential kinase inhibitor activity inferred from structural analogs. Hypothesized anti-inflammatory or anticancer effects based on pyrimidine pharmacophores. Under investigation for kinase inhibition or immune modulation (inferred).
Tranilast (N-(3,4-Dimethoxycinnamoyl)anthranilic acid) Anthranilic acid with 3,4-dimethoxycinnamoyl substitution Inhibits TGF-β, histamine release, and IDO-mediated tryptophan metabolism. Anti-inflammatory, antifibrotic, antiallergic. Treatment of asthma, keloids, and proliferative disorders.
Flufenamic Acid (N-(α,α,α-Trifluoro-m-tolyl)anthranilic acid) Anthranilic acid with trifluoromethylphenyl group Potent COX inhibitor; modulates ion channels. Analgesic, anti-inflammatory. Osteoarthritis, rheumatoid arthritis.
Avn E (N-(4'-Hydroxy-3'-methoxycinnamoyl)anthranilic acid) Natural anthranilic acid derivative with cinnamoyl substitution Lipoxygenase inhibitor; antioxidant properties. Anti-inflammatory, neuroprotective. Dietary supplement for oxidative stress management.
N-(2,6-Dichlorophenyl)anthranilic acid Anthranilic acid with 2,6-dichlorophenyl group Intermediate in NSAID synthesis (e.g., diclofenac). Anti-inflammatory via COX inhibition. Precursor for diclofenac production.
2-(Indol-2-carboxamido)benzoic acid Anthranilic acid conjugated with indole-carboxamide Targets HIV-1 reverse transcriptase and androgen receptors. Antiviral (HIV-1), anticancer. Investigated for HIV and prostate cancer therapy.

Key Comparison Points:

Structural Motifs and Bioactivity: Pyrimidine vs. Halogenated Derivatives: Fenamates (e.g., flufenamic acid) incorporate halogen atoms (e.g., Cl, CF₃) to enhance COX inhibition and metabolic stability, contrasting with the pyrimidine group’s role in heterocyclic interactions .

Synthetic Routes :

  • Pyrimidinyl derivatives are synthesized via nucleophilic aromatic substitution or Suzuki coupling, as seen in patent literature .
  • Tranilast and Avn E rely on cinnamoylation of anthranilic acid using acid chlorides or Friedel-Crafts acylation .

Therapeutic Targets: Immune Modulation: Tranilast directly inhibits IDO, a key enzyme in immunosuppressive tryptophan metabolism, whereas pyrimidinyl analogs may indirectly modulate immune pathways via kinase inhibition .

Clinical Applications :

  • Fenamates and Tranilast are clinically approved for inflammation, whereas pyrimidinyl anthranilic acids remain investigational, highlighting a gap in translational research .

Biological Activity

Anthranilic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article focuses on the compound Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- , summarizing its biological activity based on recent studies and findings.

Overview of Anthranilic Acid Derivatives

Anthranilic acid (o-aminobenzoic acid) serves as a key pharmacophore in various therapeutic contexts. Its derivatives have been explored for their potential in treating cancer, as well as their roles as enzyme inhibitors and antimicrobial agents. The structural modifications of anthranilic acid can significantly influence its biological activity.

Synthesis and Structure-Activity Relationship

The synthesis of anthranilic acid derivatives typically involves the activation of the carboxyl group followed by coupling with an amine or other nucleophiles. For instance, N-(2-anilino-4-pyrimidinyl)-anthranilic acid can be synthesized through reactions involving thionyl chloride and aniline, leading to compounds with enhanced biological properties.

Table 1: Summary of Synthesized Derivatives

Compound NameStructureBiological Activity
N-(2-anilino-4-pyrimidinyl)-anthranilic acidStructureAnticancer activity against various cell lines
4-substituted anthranilate sulfonamidesStructureAntifungal activity against Candida albicans

Anticancer Activity

Recent studies indicate that anthranilic acid derivatives exhibit potent anticancer properties. For example, derivatives such as N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown significant growth inhibition against human cancer cell lines with GI(50) values in the nanomolar range . Additionally, anthranilic acid sulfonamides have demonstrated cytotoxic effects on leukemia cells (MOLT-3), with varying degrees of activity depending on the substituents on the aromatic ring .

Antimicrobial Properties

The antifungal activity of anthranilic acid derivatives has also been documented. Compounds derived from anthranilic acid demonstrated selective antifungal action against C. albicans, inhibiting growth at low concentrations (4 μg/mL) . This suggests potential applications in treating fungal infections.

Antioxidant Activity

Some anthranilic acid derivatives exhibit antioxidant properties, particularly through superoxide dismutase (SOD) activity. For instance, certain sulfonamides derived from anthranilic acid showed weak SOD activity, indicating a potential role in oxidative stress management .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various anthranilic acid derivatives on multiple cancer cell lines. The results indicated that specific substitutions on the aromatic ring significantly enhanced cytotoxicity, particularly against breast and colon cancer cells.
  • Antifungal Efficacy :
    • In vitro testing of 4-substituted anthranilate sulfonamides revealed a consistent inhibition range of 25-50% against C. albicans, showcasing their potential as antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(2-anilino-4-pyrimidinyl)anthranilic acid and its derivatives?

  • Methodology : Retrosynthetic analysis suggests using anthranilic acid with substituted amines and anhydrides (e.g., acetic anhydride or benzoyl chloride) to form pyrimidine or quinazolinone scaffolds. For example, coupling anthranilic acid with pyrimidinyl amines under reflux in aprotic solvents (e.g., DMF) with catalytic acid yields target compounds .
  • Key Data : Cyclic anhydrides (e.g., succinic or maleic anhydride) can lead to quinazolin-4-ones, while benzoyl chloride derivatives favor phenyl-substituted analogs .

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize the molecular structure of this compound?

  • Methodology :

  • X-ray crystallography confirms bond angles (e.g., C–N–C angles ~120°) and hydrogen-bonded dimer formation .
  • ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~170 ppm) .
  • IR spectroscopy detects NH stretches (~3350 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
    • Validation : DFT calculations (B3LYP/6-31G**) align with experimental data, ensuring structural accuracy .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodology :

  • Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or cell-based assays (IC₅₀ values reported for analogs like 3,4-DAA) .
  • Ion channel blocking : Patch-clamp electrophysiology assesses TRP or Ca²⁺-activated Cl⁻ channel inhibition (e.g., IC₅₀ for TRPM2 ~10 µM) .

Advanced Research Questions

Q. How do reaction conditions influence product selectivity in the synthesis of anthranilic acid-pyrimidine hybrids?

  • Analysis :

  • Solvent polarity : Polar solvents (e.g., DMSO) favor intramolecular cyclization to quinazolinones, while non-polar solvents (toluene) stabilize intermediate hydrazides .
  • Temperature : Higher temperatures (>100°C) promote Fischer indolisation, yielding indolyl-benzoxazinones .
    • Case Study : Anthranilic acid 2-N-phenylhydrazide reacts with maleic anhydride at 80°C to form hydrazides, but at 120°C, it cyclizes to pyridazinoquinazolines .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell type (HEK293 vs. CHO) or buffer pH .
  • Structural analogs : Compare substituent effects; para-CF₃ groups on the phenyl ring enhance TRP channel blockade (IC₅₀ = 5 µM) vs. meta-substituted analogs (IC₅₀ = 25 µM) .
    • Data Interpretation : Use dose-response curves and statistical models (e.g., Hill slopes) to validate potency differences .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

  • Approach :

  • ADMET prediction : Software (e.g., SwissADME) evaluates logP (<3 for bioavailability) and PSA (<140 Ų for blood-brain barrier penetration) .
  • Docking studies : Target PLA2 or TRP channels using crystal structures (PDB ID: 1JIJ) to refine binding poses .
    • Validation : MD simulations (100 ns) assess ligand-protein stability in aqueous environments .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Spectroscopic Data : Refer to .
  • Biological Assays : Described in .

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